N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide
Description
N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a fluorophenyl group, and a pyridinyl acetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-8-16(23)9-18(25)22(13)11-17(24)21-12-19(6-7-19)10-14-2-4-15(20)5-3-14/h2-5,8-9,23H,6-7,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEZLLQBQSJQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCC2(CC2)CC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile under basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done using a Friedel-Crafts alkylation reaction, where the cyclopropyl intermediate reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyridinyl Acetamide Moiety: The final step involves the coupling of the fluorophenyl-cyclopropyl intermediate with 4-hydroxy-2-methyl-6-oxopyridine-1-acetic acid. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the pyridinyl ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure suggests potential interactions with biological receptors, which could be explored in pharmacological research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Diagnostics: It could be used in the development of diagnostic agents due to its potential binding properties.
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Agriculture: It could be explored for use in agrochemicals due to its potential biological activity.
Mechanism of Action
The mechanism by which N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide exerts its effects likely involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It could modulate biochemical pathways related to inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide
- N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs.
- Cyclopropyl Group : The cyclopropyl group provides unique steric and electronic properties that can influence the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
